An In-depth Technical Guide to 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1] This guide provides a comprehensive technical overview of a specific derivative, 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid, a molecule of significant interest for its potential in drug discovery and development. While extensive literature exists for the broader class of 2-aminothiazole-4-carboxylic acids, this document synthesizes established principles and predictive analysis to offer an in-depth perspective on this particular compound. We will delve into its chemical structure, proposed synthesis, predicted physicochemical and spectroscopic properties, and its potential as a lead compound for novel therapeutics. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and explore the potential of this promising molecule.
Chemical Structure and Nomenclature
The foundational step in understanding any chemical entity is a precise definition of its structure and nomenclature.
Chemical Structure:
Caption: 2D structure of 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid.
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IUPAC Name: 2-(prop-2-en-1-ylamino)-1,3-thiazole-4-carboxylic acid
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Molecular Formula: C₇H₈N₂O₂S
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Molecular Weight: 184.22 g/mol
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CAS Number: While a specific CAS number for this exact compound is not readily found in public databases, related esterified structures have been cataloged.[2][3]
Predicted Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following properties are predicted based on the chemical structure:
| Property | Predicted Value | Significance in Drug Development |
| pKa (acidic) | 3.5 - 4.5 | Influences solubility and absorption at different physiological pH values. |
| pKa (basic) | 5.0 - 6.0 | Affects ionization state and potential for salt formation. |
| LogP | 1.0 - 1.5 | Indicates a balance between hydrophilicity and lipophilicity, suggesting potential for good oral absorption. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and methanol. | Crucial for formulation and in vitro assay development. |
| Hydrogen Bond Donors | 2 | Contributes to interactions with biological targets. |
| Hydrogen Bond Acceptors | 4 | Influences solubility and binding affinity. |
| Rotatable Bonds | 3 | Provides conformational flexibility for target binding. |
Proposed Synthesis: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of 2-aminothiazole derivatives.[1][4] It involves the condensation of an α-halocarbonyl compound with a thiourea derivative. For the synthesis of 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid, a plausible route involves the reaction of ethyl 2-chloroacetoacetate with N-allylthiourea.
Caption: Proposed synthetic workflow for 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid.
Step-by-Step Protocol:
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Synthesis of Ethyl 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylate:
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To a solution of N-allylthiourea (1 equivalent) in absolute ethanol, add ethyl 2-chloroacetoacetate (1 equivalent).
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Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
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The resulting precipitate, ethyl 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylate, is collected by filtration, washed with cold water, and dried.
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Further purification can be achieved by recrystallization from ethanol.
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Hydrolysis to 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid:
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Suspend the synthesized ester (1 equivalent) in a mixture of ethanol and water.
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Add an aqueous solution of sodium hydroxide (2-3 equivalents) and stir the mixture at room temperature or with gentle heating until the ester is fully consumed (monitored by TLC).
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Cool the reaction mixture in an ice bath and acidify to a pH of approximately 4-5 with dilute hydrochloric acid.
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The precipitated product, 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.
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Predicted Spectroscopic and Analytical Characterization
The following table summarizes the predicted spectroscopic data for 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid, which is essential for its structural elucidation and purity assessment. These predictions are based on the analysis of similar 2-aminothiazole-4-carboxylic acid derivatives found in the literature.[5]
| Analytical Technique | Predicted Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.5-13.5 (s, 1H, -COOH), 7.5-7.8 (s, 1H, thiazole-H5), 7.2-7.5 (t, 1H, -NH-), 5.8-6.0 (m, 1H, -CH=CH₂), 5.1-5.3 (m, 2H, -CH=CH₂), 3.9-4.1 (t, 2H, -NH-CH₂-) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 168-170 (-COOH), 162-164 (C2), 145-148 (C4), 134-136 (-CH=CH₂), 115-117 (-CH=CH₂), 110-112 (C5), 45-47 (-NH-CH₂-) |
| IR (KBr, cm⁻¹) | 3400-3500 (N-H stretch), 2500-3300 (O-H stretch, broad), 1680-1700 (C=O stretch, carboxylic acid), 1620-1640 (C=N stretch), 1580-1600 (C=C stretch) |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 185.03, [M-H]⁻ at m/z 183.02 |
Chemical Reactivity and Stability
The chemical reactivity of 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid is dictated by its constituent functional groups:
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Thiazole Ring: The thiazole ring is generally stable but can undergo electrophilic substitution, although it is less reactive than other five-membered heterocycles like pyrrole and furan. The electron-withdrawing carboxylic acid group at the 4-position further deactivates the ring towards electrophilic attack.
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Carboxylic Acid: The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction. This functional group is key for forming derivatives and prodrugs.
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Allylamino Group: The secondary amine is nucleophilic and can be further alkylated or acylated. The allyl group's double bond can participate in addition reactions.
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Stability: The compound is expected to be stable under normal laboratory conditions. However, prolonged exposure to strong acids or bases, high temperatures, and oxidizing agents may lead to degradation.
Potential Applications in Drug Discovery
The 2-aminothiazole-4-carboxylic acid scaffold is a cornerstone in the development of various therapeutic agents.[6][7] The introduction of the prop-2-enylamino group can modulate the compound's lipophilicity and conformational flexibility, potentially enhancing its biological activity and pharmacokinetic profile.
Caption: Potential therapeutic applications of the core scaffold.
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Antimicrobial Agents: Derivatives of 2-aminothiazole have shown potent activity against a range of bacteria and fungi.[8] The title compound could be explored for its efficacy against clinically relevant pathogens.
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Anticancer Therapeutics: The 2-aminothiazole core is present in several approved anticancer drugs.[9] The molecule could be investigated for its ability to inhibit key signaling pathways involved in cancer progression.
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Anti-inflammatory Drugs: The scaffold has been associated with the inhibition of inflammatory enzymes.[4] Further studies could elucidate the anti-inflammatory potential of this specific derivative.
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Metallo-β-lactamase Inhibitors: Recent research has highlighted 2-aminothiazole-4-carboxylic acids as broad-spectrum inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[10][11] This represents a particularly promising avenue for future investigation.
Conclusion
2-(prop-2-enylamino)-1,3-thiazole-4-carboxylic acid is a molecule with significant untapped potential in the realm of drug discovery. Its synthesis is achievable through well-established chemical routes, and its structural features suggest favorable physicochemical properties for biological applications. The predictive spectroscopic data provided in this guide will aid in its future synthesis and characterization. Based on the extensive body of literature on the 2-aminothiazole-4-carboxylic acid scaffold, this compound warrants further investigation as a potential lead for the development of novel antimicrobial, anticancer, and anti-inflammatory agents. This technical guide serves as a foundational resource to stimulate and support such research endeavors.
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